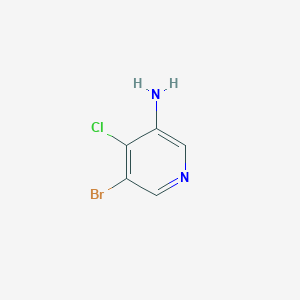
5-溴-4-氯吡啶-3-胺
描述
Synthesis Analysis
The synthesis of 5-Bromo-4-chloropyridin-3-amine involves various chemical reactions. The compound has a molecular weight of 207.46 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is solid in its physical form .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloropyridin-3-amine can be analyzed using various tools and databases . The InChI code of the compound is 1S/C5H4BrClN2/c6-3-1-9-2-4 (8)5 (3)7/h1-2H,8H2 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-chloropyridin-3-amine can be studied using various techniques . The compound can undergo reactions such as the Suzuki cross-coupling reaction .It is solid in its physical form . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
科学研究应用
催化胺化过程
化合物5-溴-4-氯吡啶-3-胺在催化胺化过程中发挥作用。具体而言,它参与了由钯催化剂促进的选择性胺化反应,如钯-Xantphos复合物,展示了高产率和化学选择性。这些反应对于合成吡啶衍生物至关重要,这些衍生物由于其结构重要性和功能多样性在各种化学应用中具有价值(Ji, Li, & Bunnelle, 2003)。
吡啶衍生物的合成
5-溴-4-氯吡啶-3-胺作为合成新型基于吡啶的衍生物的起始物质,通过Suzuki交叉偶联反应。合成后的吡啶衍生物经过密度泛函理论(DFT)研究,以了解它们的潜在应用,包括作为液晶的手性掺杂剂。此外,其中一些衍生物表现出显著的生物活性,如抗凝血和生物膜抑制性能,展示了它们在药物化学中的潜力(Ahmad et al., 2017)。
区域选择性反应
该化合物还是关于区域选择性反应的研究对象。例如,关于氨与5-溴-4-氯吡啶-3-胺的区域选择性置换的研究为特定嘧啶衍生物的形成提供了见解。了解这些反应的行为对于有针对性地合成具有期望功能基团的化合物在嘧啶环的特定位置上是至关重要的,这对于药物和其他功能材料的设计具有价值(Doulah et al., 2014)。
安全和危害
作用机制
Target of Action
Pyridine derivatives, which include 5-bromo-4-chloropyridin-3-amine, have been found to inhibit phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) . These kinases play crucial roles in cellular signaling and are often targets for anticancer drugs .
Mode of Action
It is likely that the compound interacts with its targets (such as pi4k and pi3k) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, potentially leading to cell death in cancer cells .
Biochemical Pathways
These include the Akt signaling pathway, which is involved in cell survival, and the mTOR pathway, which regulates cell growth and proliferation . Inhibition of these pathways can lead to reduced cell survival and proliferation, particularly in cancer cells .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 5-Bromo-4-chloropyridin-3-amine’s action are likely to include reduced cell survival and proliferation due to the inhibition of PI4K and PI3K . This could potentially lead to the death of cancer cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloropyridin-3-amine. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH and the presence of other substances in the body.
生化分析
Biochemical Properties
The biochemical properties of 5-Bromo-4-chloropyridin-3-amine are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
The cellular effects of 5-Bromo-4-chloropyridin-3-amine are not well-studied. It is plausible that the compound could influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of the compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Bromo-4-chloropyridin-3-amine in animal models .
Metabolic Pathways
It is plausible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is plausible that the compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
5-bromo-4-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRLYHBOIPDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697425 | |
| Record name | 5-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-92-1 | |
| Record name | 5-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


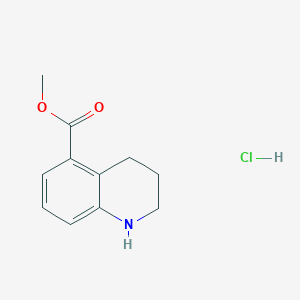
![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)
![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)

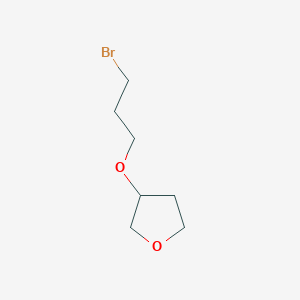
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)

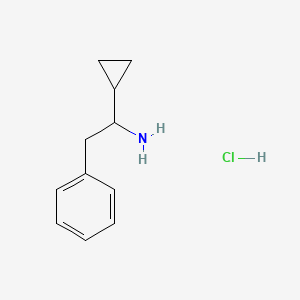
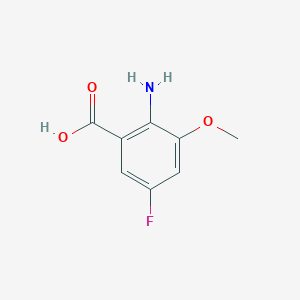
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
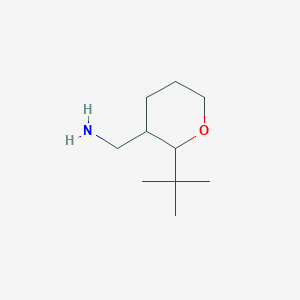


![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
